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2-bromo-7-chloro-9H-fluorene
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Overview
Description
2-Bromo-7-chloro-9H-fluorene is an organic compound with the molecular formula C13H8BrCl It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine and chlorine atoms at the 2 and 7 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-7-chloro-9H-fluorene typically involves the bromination and chlorination of fluorene. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent and a suitable chlorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as propylene carbonate, and the reaction conditions are optimized to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-chloro-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted fluorenes, while oxidation and reduction reactions produce oxidized and reduced derivatives, respectively .
Scientific Research Applications
2-Bromo-7-chloro-9H-fluorene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-bromo-7-chloro-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-9H-fluorene: Lacks the chlorine atom at the 7 position.
2-Chloro-9H-fluorene: Lacks the bromine atom at the 2 position.
2,7-Dibromo-9H-fluorene: Contains bromine atoms at both the 2 and 7 positions.
2,7-Dichloro-9H-fluorene: Contains chlorine atoms at both the 2 and 7 positions
Uniqueness
2-Bromo-7-chloro-9H-fluorene is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties and reactivity
Biological Activity
2-Bromo-7-chloro-9H-fluorene is a halogenated derivative of fluorene, a polycyclic aromatic hydrocarbon known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C13H8BrCl. Its structure features a fluorene backbone with bromine and chlorine substituents at the 2 and 7 positions, respectively. These halogen atoms significantly influence the compound's reactivity and biological properties.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial potential of halogenated fluorene derivatives, including this compound. The compound exhibits varying degrees of activity against different bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Klebsiella pneumoniae | 256 µg/mL |
These results indicate that while this compound is effective against certain Gram-positive bacteria, its efficacy against Gram-negative strains is notably lower, which is a common challenge in antimicrobial drug development .
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung carcinoma) | 15 µM |
MDA-MB-231 (Breast carcinoma) | 20 µM |
HeLa (Cervical carcinoma) | 25 µM |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression, particularly at the G1 phase . Molecular docking studies suggest that this compound interacts with key enzymes involved in cancer cell metabolism, potentially disrupting their function and leading to cell death .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various fluorene derivatives, including this compound, researchers found that modifications to the halogen substituents significantly impacted activity. The presence of bromine and chlorine was correlated with enhanced antimicrobial effects against Staphylococcus aureus, suggesting that these halogens play a crucial role in the compound's mechanism of action.
Case Study 2: Anticancer Potential
Another research initiative focused on evaluating the cytotoxic effects of this compound on human carcinoma cell lines. The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability across all tested lines. Notably, the A549 cell line exhibited the highest sensitivity, prompting further investigation into its potential as a lead compound for lung cancer therapies .
Properties
IUPAC Name |
2-bromo-7-chloro-9H-fluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYHCDWVOLNOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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